Violanthrene
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Overview
Description
Violanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₄H₂₀ It is known for its complex structure, consisting of multiple fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Violanthrene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under high-temperature conditions. For instance, a method described by Junji Aoki involves the cyclization of specific aromatic compounds to form pure this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Violanthrene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into its hydrogenated forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as quinones, hydrogenated this compound, and substituted this compound compounds.
Scientific Research Applications
Violanthrene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Research on this compound’s interactions with biological molecules helps in understanding its potential biological effects.
Medicine: Studies on this compound derivatives explore their potential as therapeutic agents.
Industry: This compound is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of violanthrene involves its interaction with various molecular targets. For example, in the this compound-iodine system, the formation of a molecular complex with iodine affects the magnetic susceptibility of the compound . This interaction is attributed to the charge-transfer forces between this compound and iodine molecules.
Comparison with Similar Compounds
Similar Compounds
Isoviolanthrone: Another isomeric form with a centrosymmetric structure.
Uniqueness
Violanthrene is unique due to its specific arrangement of benzene rings and its ability to form stable complexes with other molecules. This makes it distinct from its isomers and other polycyclic aromatic hydrocarbons.
Properties
CAS No. |
81-31-2 |
---|---|
Molecular Formula |
C34H20 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene |
InChI |
InChI=1S/C34H20/c1-3-7-23-19(5-1)17-21-9-11-27-28-12-10-22-18-20-6-2-4-8-24(20)26-14-16-30(34(28)32(22)26)29-15-13-25(23)31(21)33(27)29/h1-16H,17-18H2 |
InChI Key |
JAIHDOVRCZNXDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(CC8=CC=CC=C87)C=C5)C9=CC=CC=C91 |
Origin of Product |
United States |
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